N-[4-(acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
N-[4-(Acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a 4-oxo-3,4-dihydroquinazoline core. Key structural attributes include:
Properties
Molecular Formula |
C24H20N4O4 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20N4O4/c1-15(29)26-17-7-9-18(10-8-17)27-23(30)16-6-11-21-22(12-16)25-14-28(24(21)31)19-4-3-5-20(13-19)32-2/h3-14H,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
AHIMRKMSSGQKET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminoterephthalic Acid Derivatives
The 4-oxo-3,4-dihydroquinazoline core is synthesized via cyclization of 2-aminoterephthalic acid monoester (16 ). Treatment with thionyl chloride generates the acid chloride, which reacts with ammonium isothiocyanate to form intermediate 17 (Scheme 2). Spontaneous ring closure under basic conditions yields the quinazolinone scaffold.
Reaction Conditions :
Alternative Routes via Anthranilamide
Anthranilamide (21 ) reacts with diethyl oxalate under acidic conditions to form 2-carboethoxyquinazolin-4(3H)-one (23 ), though this route shows lower regioselectivity for subsequent substitutions (yield: 65%).
Introduction of 3-(3-Methoxyphenyl) Group
Alkylation of Quinazolinone Intermediate
Intermediate 17 undergoes alkylation with 3-methoxybenzyl bromide to install the 3-aryl group. Sodium hydroxide facilitates simultaneous hydrolysis and alkylation, producing 3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (22 ).
Optimized Protocol :
Characterization of Intermediate 22
1H NMR (DMSO-d6) : δ 8.18 (d, J = 8.4 Hz, 1H), 7.96 (dd, J = 8.4, 1.6 Hz, 1H), 7.65–7.70 (m, 4H), 4.52 (s, 2H).
Synthesis of 7-Carboxamide Derivative
Activation of Carboxylic Acid
Intermediate 22 is treated with thionyl chloride to form the acyl chloride, which reacts with 4-acetamidoaniline in dichloromethane using triethylamine as a base.
Stepwise Procedure :
Purification and Analysis
Crude product is purified via recrystallization (ethyl acetate/petroleum ether) to afford the target compound with ≥98% HPLC purity.
13C NMR (DMSO-d6) : δ 166.48 (C=O), 157.80 (quinazolinone C4=O), 142.33 (aromatic C).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Cyclocondensation | Alkylation of 17 | 89 | 95 | |
| Anthranilamide Route | Diethyl oxalate cyclization | 65 | 88 | |
| Direct Amidation | SOCl2-mediated activation | 86 | 98 |
The cyclocondensation route outperforms alternatives in yield and regioselectivity, making it the preferred industrial-scale method.
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing O- vs. N-alkylation is mitigated using bulky bases (e.g., NaH) and polar aprotic solvents (DMF), enhancing N3-alkylation to >90% selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield dihydroquinazoline derivatives.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anti-cancer properties. N-[4-(acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has shown promise in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The compound's mechanism is thought to involve the inhibition of specific kinases involved in cancer cell signaling pathways, leading to reduced cell growth and increased apoptosis in malignant cells.
- Case Studies : In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency .
Anti-Inflammatory Properties
In addition to its anti-cancer potential, this compound has been evaluated for its anti-inflammatory effects.
- Experimental Findings : In animal models of inflammation, this compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may inhibit the NF-kB pathway, which is crucial in inflammatory responses .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties.
| Structural Feature | Effect on Activity |
|---|---|
| Acetamido group | Enhances solubility and bioavailability |
| Methoxy substitution | Increases potency against certain cancer types |
| Quinazoline core | Essential for biological activity |
These SAR studies guide the design of more potent analogs with improved efficacy and reduced side effects.
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions, including:
- Formation of the Quinazoline Core : Utilizing condensation reactions between appropriate aromatic amines and carbonyl compounds.
- Acetylation : Introducing the acetylamino group to enhance pharmacological properties.
- Final Purification : Employing chromatographic techniques to obtain pure compounds for biological testing.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism: 3-Methoxy vs. 2-Methoxy Substituents
The compound N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1144469-69-1) is a positional isomer of the target compound, differing only in the methoxy group’s placement (2- vs. 3-methoxy) .
| Property | Target Compound (3-Methoxy) | 2-Methoxy Analog |
|---|---|---|
| Molecular Formula | C24H20N4O4 | C24H20N4O4 |
| Molecular Weight | 428.4 g/mol | 428.4 g/mol |
| Key Structural Feature | 3-Methoxyphenyl | 2-Methoxyphenyl |
Implications :
- The 3-methoxy group may enhance hydrophobic interactions in enzyme active sites due to its spatial orientation.
Halogenation and Carboxamide Substitutions
3-(3-Chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1190260-11-7) introduces a chlorine atom and a 2-hydroxyethyl group :
| Property | Target Compound | 3-Chloro-4-Methoxy Analog |
|---|---|---|
| Molecular Formula | C24H20N4O4 | C18H16ClN3O4 |
| Molecular Weight | 428.4 g/mol | 373.8 g/mol |
| Substituents | 3-Methoxyphenyl, N-[4-(acetylamino)phenyl] | 3-Chloro-4-methoxyphenyl, N-(2-hydroxyethyl) |
Implications :
- The 2-hydroxyethyl group enhances solubility, addressing a limitation of the target compound’s lipophilic acetylamino phenyl group .
Heterocyclic and Fluorinated Derivatives
4-Oxo-N-(1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide (CAS 1190256-17-7) features a thiazole ring and trifluoromethyl group :
| Property | Target Compound | Thiazole-Trifluoromethyl Analog |
|---|---|---|
| Molecular Formula | C24H20N4O4 | C19H11F3N4O2S |
| Molecular Weight | 428.4 g/mol | 416.4 g/mol |
| Substituents | 3-Methoxyphenyl, N-[4-(acetylamino)phenyl] | 3-Trifluoromethylphenyl, N-(1,3-thiazol-2-yl) |
Implications :
- The trifluoromethyl group increases lipophilicity and metabolic stability.
Ester vs. Carboxamide Functional Groups
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (CAS 514857-29-5) replaces the carboxamide with an ester :
| Property | Target Compound | Ester Analog |
|---|---|---|
| Molecular Formula | C24H20N4O4 | C23H17ClN2O3S |
| Functional Group | Carboxamide | Methyl Ester |
| Key Feature | Metabolic stability | Susceptible to hydrolysis |
Implications :
- The carboxamide group in the target compound confers greater metabolic stability compared to esters, which are prone to enzymatic hydrolysis .
Biological Activity
N-[4-(acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features—such as the acetylamino group and the methoxyphenyl moiety—contribute to its diverse pharmacological properties.
Chemical Characteristics
The molecular formula of this compound is C24H20N4O4, with a molecular weight of 428.4 g/mol. The compound's structure includes:
- Acetylamino group : Enhances solubility and bioavailability.
- Methoxyphenyl moiety : Potentially increases interaction with biological targets.
- Dihydroquinazoline core : Known for various biological activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that quinazoline derivatives can act as potent inhibitors of various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Quinazolines are recognized for their antimicrobial activities. The compound has been evaluated for its efficacy against bacterial and fungal strains, showing promising results in inhibiting growth .
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives may inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
The mechanism of action for this compound appears to involve:
- Inhibition of Kinases : Similar quinazoline derivatives have been shown to inhibit various protein kinases involved in cell proliferation and survival pathways, which is crucial for anticancer activity .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
